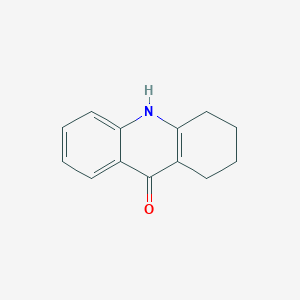

9(2H)-Acridinone, 1,3,4,10-tetrahydro-

Übersicht

Beschreibung

MMV665843 ist eine Verbindung, die im Bereich der antimalaria Forschung Aufmerksamkeit erregt hat. Sie ist Teil der Malaria Box, einer Sammlung von Verbindungen, die von der Medicines for Malaria Venture (MMV) zusammengestellt wurden, um die Entdeckung neuer Antimalariamittel zu unterstützen . Diese Verbindung hat eine vielversprechende Aktivität gegen Plasmodium falciparum gezeigt, den Parasiten, der für die schwerste Form der Malaria verantwortlich ist .

Herstellungsmethoden

Die Syntheserouten und Reaktionsbedingungen für MMV665843 sind in der öffentlich zugänglichen Literatur nicht umfassend dokumentiert. Die Herstellung ähnlicher Antimalariamittel beinhaltet typischerweise mehrstufige organische Synthesen, einschließlich der Bildung von Schlüsselzwischenprodukten durch Reaktionen wie Kondensation, Cyclisierung und Modifikationen der funktionellen Gruppen. Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung dieser Syntheserouten beinhalten, um Skalierbarkeit, Kosteneffizienz und Reinheit des Endprodukts zu gewährleisten.

Wirkmechanismus

Target of Action

Similar compounds such as tetrahydroanthraquinones and tetrahydro-9h-carbazole derivatives have been found to exhibit promising biological activities . These compounds have shown anti-cancer, anti-microbial, and antidiabetic activities .

Mode of Action

Tetrahydro-9h-carbazole derivatives, which are structurally similar, have been found to inhibit butyrylcholinesterase (bche), a key enzyme involved in the regulation of acetylcholine in the brain . These compounds were found to be selective potent BChE inhibitors .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cancer, microbial infections, and diabetes .

Pharmacokinetics

A structurally similar compound, a tetrahydro-9h-carbazole derivative, was found to have pharmacokinetic properties that were in accordance with lipinski’s rule .

Result of Action

Similar compounds have shown promising biological activities, including anti-cancer, anti-microbial, and antidiabetic activities .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for MMV665843 are not extensively documented in publicly available literature. the preparation of similar antimalarial compounds typically involves multi-step organic synthesis, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and purity of the final product.

Analyse Chemischer Reaktionen

MMV665843 kann wie viele organische Verbindungen verschiedene Arten von chemischen Reaktionen eingehen. Dazu gehören:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

Hydrolyse: Diese Reaktion beinhaltet die Spaltung einer Bindung in einem Molekül unter Verwendung von Wasser. Saure oder basische Bedingungen können die Hydrolyse erleichtern.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise könnte die Oxidation ein Keton oder eine Carbonsäure ergeben, während die Reduktion einen Alkohol ergeben könnte.

Wissenschaftliche Forschungsanwendungen

MMV665843 wurde in erster Linie auf seine antimalaria Eigenschaften untersucht. Es hat eine signifikante Aktivität gegen Plasmodium falciparum gezeigt, was es zu einem potenziellen Kandidaten für die Entwicklung neuer Antimalaria-Therapien macht . Neben seiner antimalaria Aktivität können Verbindungen wie MMV665843 auch wertvolle Werkzeuge in der biologischen Forschung sein, um die Mechanismen der Parasitenresistenz und der Wirkstoffwirkung zu untersuchen.

Wirkmechanismus

Der genaue Wirkmechanismus von MMV665843 ist nicht vollständig geklärt. Es wird vermutet, dass es die Fähigkeit des Parasiten beeinträchtigt, sich im Wirt zu replizieren und zu überleben. Dies könnte die gezielte Ansprache bestimmter Enzyme oder Signalwege umfassen, die für den Stoffwechsel und das Wachstum des Parasiten unerlässlich sind. Weitere Forschung ist erforderlich, um die genauen molekularen Ziele und Signalwege zu identifizieren, die beteiligt sind.

Wissenschaftliche Forschungsanwendungen

MMV665843 has been primarily studied for its antimalarial properties. It has shown significant activity against Plasmodium falciparum, making it a potential candidate for the development of new antimalarial therapies . Beyond its antimalarial activity, compounds like MMV665843 can also be valuable tools in biological research for studying the mechanisms of parasite resistance and drug action.

Vergleich Mit ähnlichen Verbindungen

MMV665843 kann mit anderen Antimalariamitteln wie Chloroquin, Piperaquine und Artemisinin verglichen werden . Während Chloroquin und Piperaquine Proteinabbauwege beeinflussen, zeigt Artemisinin eine schnell tötende Aktivität. Die einzigartigen Eigenschaften von MMV665843 und das Potenzial zur Überwindung von Resistenzen machen es zu einer wertvollen Ergänzung des Arsenals an Antimalariamitteln .

Ähnliche Verbindungen

- Chloroquin

- Piperaquine

- Artemisinin

- Primaquine

- Mefloquine

Diese Verbindungen weisen einige Ähnlichkeiten in ihrer antimalaria Aktivität auf, unterscheiden sich jedoch in ihren Wirkmechanismen und Resistenzprofilen.

Biologische Aktivität

9(2H)-Acridinone, 1,3,4,10-tetrahydro- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its efficacy against various cancer cell lines.

Chemical Structure and Properties

The chemical formula for 9(2H)-Acridinone, 1,3,4,10-tetrahydro- is C₁₃H₁₃NO. It features a unique acridine structure that contributes to its biological properties. The compound is characterized by a fused ring system that enhances its ability to intercalate with DNA, which is crucial for its anticancer activity.

The biological activity of 9(2H)-Acridinone is primarily attributed to its interaction with DNA and various cellular pathways. Key mechanisms include:

- DNA Intercalation : The planar structure of acridine allows it to intercalate between DNA base pairs, disrupting normal replication and transcription processes.

- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair.

- Induction of Apoptosis : By interfering with DNA and cellular processes, 9(2H)-Acridinone can trigger programmed cell death (apoptosis) in cancer cells.

Biological Activity Data

Recent studies have reported on the cytotoxic effects of 9(2H)-Acridinone against various cancer cell lines. Below is a summary of findings:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| U937 (human leukemia) | 0.90 | HDAC inhibition and apoptosis induction |

| HCT-116 (colon cancer) | Low micromolar | DNA intercalation and cell cycle arrest |

| A549 (lung cancer) | 59.12–14.87 | Topoisomerase inhibition |

| HeLa (cervical cancer) | IC₅₀ not specified | Induction of autophagy and cell death |

Case Studies

- Study on U937 Cells : A recent investigation demonstrated that 9(2H)-Acridinone significantly inhibited the growth of U937 cells at low concentrations. The study highlighted its ability to induce apoptosis through HDAC inhibition and interaction with DNA, showcasing its potential as a therapeutic agent in leukemia treatment .

- Colon Cancer Efficacy : In another study focusing on HCT-116 cells, the compound exhibited potent cytotoxicity at low micromolar concentrations. The mechanism involved DNA intercalation leading to cell cycle arrest and subsequent apoptosis .

- Combination Therapies : Research has also explored the potential of combining 9(2H)-Acridinone with other chemotherapeutic agents to enhance efficacy against resistant cancer cell lines. This approach aims to utilize its unique mechanisms alongside traditional therapies for improved outcomes .

Eigenschaften

IUPAC Name |

2,3,4,10-tetrahydro-1H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEXTAUZJWYDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157142 | |

| Record name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56717-04-5, 13161-85-8 | |

| Record name | 1,2,3,4-Tetrahydro-9-acridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56717-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroacridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13161-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-9-acridanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROACRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFR4CG6V1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.